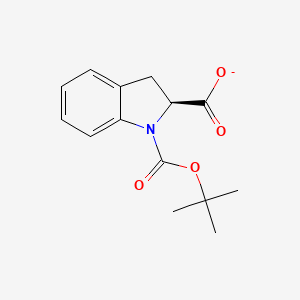

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

CAS No.:

Cat. No.: VC16582736

Molecular Formula: C14H16NO4-

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16NO4- |

|---|---|

| Molecular Weight | 262.28 g/mol |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate |

| Standard InChI | InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |

| Standard InChI Key | QONNUMLEACJFME-NSHDSACASA-M |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The IUPAC name, (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate, reflects its stereochemistry and functional groups. The molecular formula is C₁₄H₁₆NO₄⁻, with a molecular weight of 262.28 g/mol. Key structural elements include:

-

A tert-butyl ester group at the N1 position.

-

A 2,3-dihydroindole core, reducing aromaticity at the pyrrole ring.

-

A chiral center at the C2 carbon, conferring stereochemical specificity.

The stereochemistry is critical for biological activity, as evidenced by the (2S) configuration in the IUPAC name.

Spectral and Stereochemical Data

-

InChI:

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1. -

Canonical SMILES:

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-].

The tert-butyl group enhances solubility in organic solvents, while the carboxylate anion facilitates salt formation.

Synthesis and Optimization

Esterification Protocol

The compound is synthesized via esterification of the parent dicarboxylic acid with tert-butanol under acidic conditions. The reaction typically employs:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C to minimize side reactions.

The tert-butyl group is favored for its stability under basic conditions and ease of removal via acid hydrolysis.

Applications in Organic Synthesis

Protecting-Group Strategy

The tert-butyl ester serves as a temporary protecting group for carboxylic acids, enabling selective functionalization of other sites in multifunctional molecules. Advantages include:

-

Stability: Resists nucleophilic attack and oxidation.

-

Deprotection: Cleaved with trifluoroacetic acid (TFA) or HCl in dioxane.

Pharmaceutical Intermediates

Comparative Analysis with Related Esters

1-(1,1-Dimethylethyl) vs. Phenylmethyl Esters

The phenylmethyl ester analog (CAS 252357-58-7) differs in ester group bulkiness and lipophilicity :

The tert-butyl variant offers faster deprotection but lower thermal stability compared to benzyl esters .

Future Research Directions

Biological Evaluation

-

Stereochemical Impact: Assess (2S) vs. (2R) enantiomers in receptor binding assays.

-

Drug Delivery: Explore prodrug formulations leveraging carboxylate salt formation.

Materials Science

-

Coordination Polymers: Utilize the carboxylate group for metal-organic framework (MOF) synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume